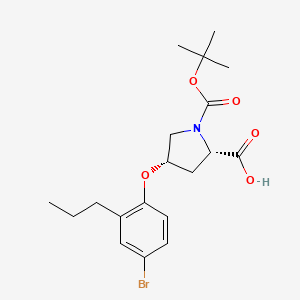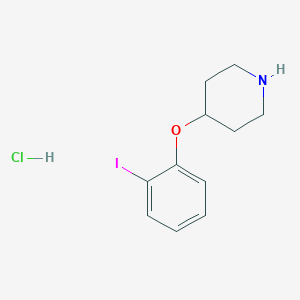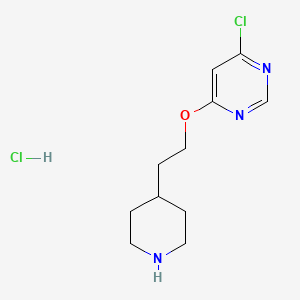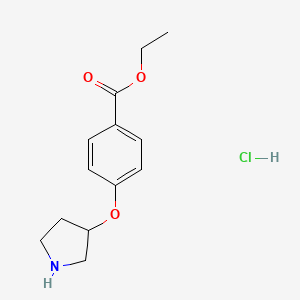
(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring substituted with a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromo-2-propylphenol, pyrrolidine, and tert-butyl chloroformate.
Step 1 Formation of the Phenoxy Intermediate: The 4-bromo-2-propylphenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which is then reacted with a halogenated pyrrolidine derivative to form the phenoxy intermediate.
Step 2 Introduction of the Boc Group: The phenoxy intermediate is then treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the Boc protecting group, yielding the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chain, to form various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to debromination or reduction of the carboxylic acid to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium azide, thiols, and amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid serves as a valuable intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound could be explored for its potential biological activity. The presence of the pyrrolidine ring and the brominated phenoxy group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial context, this compound could be used in the production of advanced materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which (2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(4-Chloro-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid: Similar structure with a chlorine atom instead of bromine.
(2S,4S)-4-(4-Methyl-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid: Similar structure with a methyl group instead of bromine.
(2S,4S)-4-(4-Fluoro-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2S,4S)-4-(4-Bromo-2-propylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The bromine atom, in particular, can participate in unique halogen bonding interactions, potentially enhancing its binding affinity and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S,4S)-4-(4-bromo-2-propylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrNO5/c1-5-6-12-9-13(20)7-8-16(12)25-14-10-15(17(22)23)21(11-14)18(24)26-19(2,3)4/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,22,23)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHEIHIVWDSAK-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397632.png)

![3-{[(2,6-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397637.png)
![2-{2-[(3,5-Dimethoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397640.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397642.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)
![3-[(3,4-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397648.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)
![4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397653.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
